molecular formula C8H7N3O5 B14626500 3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one CAS No. 55656-35-4

3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one

Cat. No.: B14626500
CAS No.: 55656-35-4
M. Wt: 225.16 g/mol
InChI Key: PMLNZAWGVQHMNO-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that features an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one typically involves the reaction of 2-hydroxy-3-aminopyridine with appropriate reagents. One common method includes the reaction with potassium ethylxanthogenate, followed by cyclization to form the oxazole ring . The structure is confirmed using techniques such as PMR, IR, and mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group or the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion to 3-(Carboxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one.

    Reduction: Formation of 3-(Hydroxymethyl)-5-methyl-6-amino[1,3]oxazolo[4,5-b]pyridin-2(3H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to therapeutic effects .

Properties

CAS No.

55656-35-4

Molecular Formula

C8H7N3O5

Molecular Weight

225.16 g/mol

IUPAC Name

3-(hydroxymethyl)-5-methyl-6-nitro-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C8H7N3O5/c1-4-5(11(14)15)2-6-7(9-4)10(3-12)8(13)16-6/h2,12H,3H2,1H3

InChI Key

PMLNZAWGVQHMNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1[N+](=O)[O-])OC(=O)N2CO

Origin of Product

United States

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